1-(2-methyl-1H-indol-3-yl)-2-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethane-1,2-dione
Description
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Properties
IUPAC Name |
1-(2-methyl-1H-indol-3-yl)-2-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]ethane-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O2/c1-16-21(18-9-5-6-10-19(18)24-16)22(31)23(32)29-13-11-28(12-14-29)15-20-25-26-27-30(20)17-7-3-2-4-8-17/h2-10,24H,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOAQUNFWLFDQNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)N3CCN(CC3)CC4=NN=NN4C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-methyl-1H-indol-3-yl)-2-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethane-1,2-dione is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound consists of an indole moiety, a piperazine ring, and a tetrazole group, which contribute to its unique pharmacological properties. The presence of these structural elements suggests potential interactions with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to the one . For instance, derivatives of indole and tetrazole have shown significant cytotoxic effects against various cancer cell lines.
Case Study: Indole Derivatives
In a study examining indole derivatives, compounds exhibited IC50 values in the low micromolar range against breast cancer cell lines (MCF-7). The structure-activity relationship (SAR) indicated that modifications on the indole ring significantly influenced anticancer activity. Notably, compounds with electron-donating groups demonstrated enhanced efficacy .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 5.2 | MCF-7 |
| Compound B | 3.8 | A549 |
| Compound C | 2.5 | HeLa |
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Indole-based compounds have demonstrated activity against Gram-positive bacteria, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).
Case Study: Antimicrobial Evaluation
A recent evaluation of indole-tetrazole hybrids showed promising results against MRSA, with minimum inhibitory concentrations (MICs) as low as 0.98 µg/mL. This suggests that the compound may inhibit biofilm formation and bacterial growth effectively .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound D | 0.98 | MRSA |
| Compound E | 1.5 | S. aureus |
| Compound F | 2.0 | E. coli |
Neuroprotective Effects
Research has also indicated that similar compounds possess neuroprotective properties, potentially useful in treating neurodegenerative diseases.
The proposed mechanism involves modulation of neurotransmitter systems and reduction of oxidative stress. Compounds have been shown to inhibit apoptotic pathways in neuronal cells, suggesting a protective role against neurotoxicity .
Scientific Research Applications
Anticancer Potential
Recent studies have highlighted the anticancer properties of indole derivatives, including the compound . For instance, research has shown that related indole derivatives exhibit significant cytotoxic effects against various cancer cell lines. The evaluation often employs assays such as MTT to determine cell viability and survival rates in response to treatment .
Case Study:
A study focusing on similar indole derivatives found that they could inhibit the growth of breast cancer cell lines (MCF-7), suggesting that this compound may also possess similar anticancer activity .
Antimicrobial Activity
Indole derivatives have been investigated for their antimicrobial properties. The tetrazole group present in this compound enhances its interaction with biological targets, potentially increasing its efficacy against bacterial and fungal strains.
Research Findings:
A series of tetrazole-containing compounds demonstrated promising antimicrobial activity in vitro. The synthesized compounds were evaluated using serial dilution methods, revealing several candidates with significant bacterial and fungal inhibition .
Drug Discovery
The structural characteristics of 1-(2-methyl-1H-indol-3-yl)-2-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethane-1,2-dione make it a valuable candidate in drug discovery programs targeting various diseases. Its ability to interact with specific biological targets suggests potential applications in treating conditions such as cancer and infections.
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | Method of Evaluation | Results |
|---|---|---|---|
| Anticancer | Indole derivatives | MTT assay | Significant cytotoxicity observed |
| Antimicrobial | Tetrazole derivatives | Serial dilution | Good activity against pathogens |
Q & A
Q. What are the key synthetic pathways for preparing 1-(2-methyl-1H-indol-3-yl)-2-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethane-1,2-dione?
The synthesis typically involves multi-step routes:
- Tetrazole Ring Formation : Reacting nitriles with sodium azide in the presence of ammonium chloride under reflux (70–80°C, 12–24 hours) .
- Piperazine Functionalization : Alkylation of the piperazine ring using a tetrazole-containing methyl halide under basic conditions (e.g., K₂CO₃ in DMF, 60°C) .
- Indole Coupling : Condensation of the 2-methylindole moiety with the dione backbone via a Friedel-Crafts acylation (AlCl₃ catalysis, dichloromethane, 0°C to room temperature) .
Key Optimization : Use HPLC to monitor intermediates (C18 column, acetonitrile/water gradient) and NMR (¹H/¹³C) to confirm regioselectivity at the indole C3 position .
Q. How can researchers validate the structural integrity of this compound?
- Spectroscopic Techniques :
- ¹H/¹³C NMR : Identify characteristic peaks:
- Indole NH (~12 ppm, broad singlet) .
- Tetrazole C-H (δ 8.5–9.0 ppm) .
- Piperazine N-CH₂ (δ 2.5–3.5 ppm) .
- IR Spectroscopy : Confirm carbonyl stretches (1680–1720 cm⁻¹) and tetrazole ring vibrations (1450–1500 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. What strategies address low yields in the final coupling step between the indole and dione moieties?
- Reaction Parameter Screening :
- Catalyst Optimization : Test Lewis acids (e.g., FeCl₃ vs. AlCl₃) to enhance electrophilic substitution at the indole C3 position .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) for solubility vs. dichloromethane for kinetic control .
- Byproduct Analysis : Use LC-MS to identify competing pathways (e.g., N1- vs. C3-alkylation of indole) and adjust stoichiometry (1.2:1 indole:dione ratio) .
Q. How does the electronic environment of the tetrazole ring influence the compound’s reactivity?
- Computational Studies :
- Perform DFT calculations (B3LYP/6-31G*) to map electron density:
- Tetrazole N2/N3 positions exhibit high electrophilicity, favoring nucleophilic attacks .
- Steric hindrance from the phenyl group reduces π-π stacking in the solid state .
- Experimental Validation :
- Substituent effects: Replace phenyl with electron-withdrawing groups (e.g., CF₃) to modulate reactivity in Suzuki-Miyaura cross-couplings .
Q. What methodologies are recommended for analyzing contradictory bioactivity data across assays?
- Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to compare IC₅₀ values in enzymatic vs. cell-based assays .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify degradation via LC-MS/MS to rule out false negatives from rapid metabolism .
- Target Engagement Studies : Employ CETSA (Cellular Thermal Shift Assay) to confirm binding to proposed kinase targets .
Q. How can researchers elucidate the mechanism of action for this compound’s observed anticancer activity?
- In Silico Docking :
- Use AutoDock Vina to model interactions with PI3K/AKT pathway proteins (PDB: 4L23).
- Prioritize binding poses where the tetrazole group forms H-bonds with catalytic lysine residues .
- Kinase Profiling : Screen against a panel of 100+ kinases (DiscoverX) to identify off-target effects .
- Transcriptomics : RNA-seq analysis (Illumina NovaSeq) on treated cancer cells to map pathway enrichment (KEGG/GO terms) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
